D-Propargylglycine

Enzyme mechanism D-amino acid oxidase Suicide substrate

D-Propargylglycine (D-PAG, (R)-2-aminopent-4-ynoic acid) is a non-proteinogenic α-amino acid that functions as a mechanism-based, irreversible inactivator (suicide substrate) of the flavoenzyme D-amino acid oxidase (DAAO, EC 1.4.3.3). It is the D-enantiomer of propargylglycine and is distinguished by its acetylenic (alkyne) side chain, which serves as a latent reactive warhead upon enzyme-catalyzed oxidation.

Molecular Formula C5H8NO2*HCl
Molecular Weight 113,11*36,45 g/mole
CAS No. 23235-03-2
Cat. No. B555527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Propargylglycine
CAS23235-03-2
Molecular FormulaC5H8NO2*HCl
Molecular Weight113,11*36,45 g/mole
Structural Identifiers
SMILESC#CCC(C(=O)O)N
InChIInChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m1/s1
InChIKeyDGYHPLMPMRKMPD-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Propargylglycine (CAS 23235-03-2): A Chiral Suicide Substrate for Enzyme Mechanistic Studies


D-Propargylglycine (D-PAG, (R)-2-aminopent-4-ynoic acid) is a non-proteinogenic α-amino acid that functions as a mechanism-based, irreversible inactivator (suicide substrate) of the flavoenzyme D-amino acid oxidase (DAAO, EC 1.4.3.3) [1]. It is the D-enantiomer of propargylglycine and is distinguished by its acetylenic (alkyne) side chain, which serves as a latent reactive warhead upon enzyme-catalyzed oxidation [2]. Commercially, it is primarily procured as a research tool for studying enzyme mechanisms, hydrogen sulfide (H₂S) signaling pathways via inhibition of cystathionine γ-lyase (CSE), and as a building block for bioorthogonal click chemistry in peptide synthesis.

1
Enzyme mechanism studies: suicide substrate for D-amino acid oxidase (DAAO) Stereochemical-control context
2
H₂S signaling pathway research: selective cystathionine γ-lyase (CSE) inhibition Pathway-selectivity assay context
3
Bioorthogonal click chemistry: D-configuration alkyne handle for peptide bioconjugation Enantiomer-specific probe context

Why Generic Substitution of D-Propargylglycine with Racemic Mixtures or L-Enantiomers Is Scientifically Invalid


Substituting D-propargylglycine with its L-enantiomer or the racemic DL-mixture is not scientifically equivalent due to absolute stereospecificity in enzyme targeting and divergent biological safety profiles. The D-isomer acts as a specific suicide substrate for D-amino acid oxidase (DAAO), whereas the L-isomer is a substrate for L-amino acid oxidase (LAAO) but does not inactivate it, demonstrating a strict chiral partition of function [1]. In vivo, the D-isomer alone is responsible for nephrotoxicity via a DAAO-dependent metabolic activation pathway; this renal injury phenotype is completely absent in DAAO-deficient mice [2]. Consequently, using the racemic DL-propargylglycine introduces an inactive or confounding L-isomer component and obscures enzyme-specific readouts.

D-PAG (Target)
Irreversible DAAO inactivator; specific nephrotoxicity probe requiring DAAO bioactivation.
L-PAG / DL-Racemate
L-PAG is an LAAO substrate without inactivation; racemic mixture introduces confounding L-enantiomer effects.
Enantiomer-attribution review: Chiral partition of function means DAAO-specific readouts may not transfer to racemic or L-isomer preparations.

Quantitative Head-to-Head Evidence for Selecting D-Propargylglycine


Stereospecific Suicide Inactivation of D-Amino Acid Oxidase by D-PAG vs. L-PAG

D-PAG functions as a bona fide suicide substrate for D-amino acid oxidase (DAAO), resulting in time-dependent, covalent inactivation of the enzyme. In contrast, L-PAG is oxidized by L-amino acid oxidase (LAAO) but does not inactivate this enzyme, accumulating acetopyruvate as a product instead [1]. The inactivation stoichiometry for D-PAG with DAAO is 1.7 labels per enzyme subunit, at which point only ~2% of the original catalytic activity remains [1]. This establishes a chiral, enzyme-specific partition of inactivation function.

Stereospecific DAAO Inactivation
Head-to-head
D-PAG: 1.7 labels/subunit; ~2% residual DAAO activity
L-PAG: LAAO substrate, no inactivation; acetopyruvate product
Supports DAAO-specific chiral probe context
Purified hog kidney DAAO; binary functional difference
Enzyme mechanism D-amino acid oxidase Suicide substrate

In Vivo Toxicity Dependent on DAAO Metabolism: D-PAG vs. D-PAG in Knockout Mice

Intraperitoneal injection of D-PAG into wild-type mice induces nephrotoxicity characterized by polyuria, glycosuria, aminoaciduria, and a 2.6-fold increase in urinary N-acetyl-β-D-glucosaminidase (a proximal tubule injury marker) compared to untreated controls [1]. Critically, none of these nephrotoxic symptoms are observed in DAAO-deficient mutant mice administered the same dose of D-PAG [1]. This genetically validates that the toxicity is mediated specifically by the DAAO-dependent metabolic activation of D-PAG, not by the compound itself.

DAAO-Dependent Nephrotoxicity
Model context
Wild-type: 2.6× urinary NAG increase; polyuria, glycosuria
DAAO-KO: No nephrotoxic symptoms observed
Conditional bioactivation probe model response
Intraperitoneal mouse model; genotype-dependent endpoint
Nephrotoxicity D-amino acid oxidase In vivo model

Potency of PAG as a Cystathionine γ-Lyase Inhibitor Compared to β-Cyanoalanine and AOAA

DL-Propargylglycine (PAG), the racemic mixture that includes D-PAG, inhibits recombinant human cystathionine γ-lyase (CSE) with an IC₅₀ of 40 ± 8 μM. This is approximately 3-fold less potent than β-cyanoalanine (BCA; IC₅₀ 14 ± 0.2 μM) and approximately 36-fold less potent than aminooxyacetic acid (AOAA; IC₅₀ 1.1 ± 0.1 μM) [1]. However, PAG exhibits exclusive selectivity for CSE over cystathionine β-synthase (CBS), unlike AOAA which potently inhibits both enzymes [1]. Note: The reported IC₅₀ of 40 μM is for the DL-racemate; the D-isomer alone, as specified in some comparative datasets, shows an IC₅₀ of approximately 13 μM for CSE , though this value requires confirmation as it was derived from aggregated database entries, not a direct primary study.

CSE Inhibition Potency
Data to verify
DL-PAG IC₅₀: 40 ± 8 μM (primary); D-PAG IC₅₀: ~13 μM (database)
AOAA IC₅₀: 1.1 ± 0.1 μM (CSE), non-selective; BCA IC₅₀: 14 ± 0.2 μM
Supports CSE-selective pathway interpretation
Recombinant human CSE; D-PAG IC₅₀ requires primary confirmation
CSE inhibition H₂S signaling Selectivity

Bioorthogonal Click Chemistry Functionality of D-PAG vs. Natural Amino Acids

The terminal alkyne moiety of D-PAG enables it to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of biorthogonal click chemistry, a property absent in all twenty proteinogenic amino acids. This functional handle has been exploited to convert D-PAG into a highly efficient, clickable mimic of pyrrolysine (the 22nd proteinogenic amino acid), enabling site-specific incorporation into recombinant proteins (e.g., calmodulin) and subsequent labeling with azide-containing fluorophores in high yield [1]. Competing click-chemistry-capable unnatural amino acids, such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), are alternative options but are restricted to the L-configuration, making D-PAG the tool of choice for D-amino acid-containing peptide constructs.

Click Chemistry Functionality
Class-level inference
Terminal alkyne enables CuAAC; pyrrolysine mimic for quantitative labeling
Natural L-amino acids: no alkyne; L-HPG: L-configuration only
Unique D-chiral click handle for peptide bioconjugation
In vitro translation; calmodulin model; qualitative reactivity context
Click chemistry Peptide bioconjugation Unnatural amino acid

Covalent Modification Signature of DAAO by D-PAG vs. Native Enzyme Kinetics

Upon oxidation by DAAO, D-PAG covalently alkylates the enzyme, generating at least five distinct modified enzyme species with profoundly altered kinetic properties compared to the native enzyme. The inactivated preparation exhibits a marked shift in substrate preference toward hydrophobic amino acids (oxidation rate order: D-phenylalanine > D-methionine > D-norleucine > D-norvaline > D-α-aminobutyrate > D-alanine), and Kₘ values for smaller substrates such as D-alanine and D-α-aminobutyrate are substantially elevated [1]. A primary kinetic isotope effect (KIE) is observed only with the modified enzymes, indicating that the rate-determining step of catalysis has changed as a direct consequence of D-PAG-mediated covalent modification [1].

Covalent Modification Signature
Supporting evidence
D-PAG-modified DAAO: 5 distinct species; hydrophobic substrate shift; primary KIE emerges
Native DAAO: broad specificity; lower Kₘ for small substrates; no primary KIE
Active-site-directed covalent modifier reprograms kinetics
Hog kidney DAAO; spectral and kinetic endpoint comparison
Enzyme kinetics Covalent inactivation Substrate specificity

Evidence-Backed Application Scenarios for D-Propargylglycine Procurement


Definitive Investigation of D-Amino Acid Oxidase Enzymology

D-PAG is the benchmark tool for studying DAAO catalytic mechanism and active-site architecture. As a covalent suicide inactivator, it enables active-site titration to quantify functional DAAO concentration and, through the formation of distinct modified enzyme species, allows dissection of the structural basis of substrate specificity and rate-limiting steps [REFS-1, REFS-2]. The absolute stereospecificity (D-enantiomer inactivates DAAO, L-enantiomer does not inactivate LAAO) ensures unambiguous interpretation in systems containing both D- and L-amino acid oxidases [1].

Generation of Conditional, DAAO-Dependent Nephrotoxicity Models

Procuring the D-isomer (rather than the DL-racemate) is critical for establishing animal models of acute kidney injury driven by DAAO metabolic activity. Because D-PAG nephrotoxicity is strictly dependent on DAAO-mediated bioactivation, researchers can employ DAAO-knockout animals or DAAO-negative cell lines as negative controls to validate target engagement and toxicity mechanism specificity in vivo [3].

Selective Pharmacological Suppression of Cystathionine γ-Lyase (CSE) in H₂S Research

For experiments dissecting the relative contributions of CSE versus CBS to endogenous H₂S production, D-PAG (as the active component of the widely used PAG mixture) provides CSE-selective inhibition, unlike the potent but non-selective inhibitor aminooxyacetic acid (AOAA) [4]. Procurement of the pure D-enantiomer may further refine potency relative to the racemate, as aggregated data suggest a lower IC₅₀ for the D-isomer .

Bioorthogonal Incorporation into D-Amino Acid-Containing Peptides via Click Chemistry

The terminal alkyne group of D-PAG uniquely merges a D-chiral center with CuAAC reactivity. This enables researchers constructing D-amino acid-modified peptides or proteins to achieve site-specific fluorescent labeling or cyclization via 1,3-dipolar cycloaddition with azide-bearing probes, a capability not achievable with natural L-amino acids [5]. The demonstrated use of D-PAG as a quantitative pyrrolysine mimic for intact protein labeling underscores its utility in chemical biology workflows [5].

Application
Selection Property
Validation Focus
DAAO enzymology studies
Stereochemical-control context
Covalent active-site titration and kinetic reprogramming endpoints
Conditional nephrotoxicity model
Enantiomer-attribution review
Genotype-dependent renal injury marker monitoring
Selective CSE inhibition in H₂S research
Pathway-selectivity assay context
CSE vs. CBS selectivity profiling; IC₅₀ endpoint review
D-peptide click bioconjugation
Enantiomer-specific probe context
CuAAC reactivity and labeling efficiency in D-amino acid constructs

Technical Documentation Hub

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